molecular formula C49H81NO23 B14783709 Tylosin tartrate CRS

Tylosin tartrate CRS

Cat. No.: B14783709
M. Wt: 1052.2 g/mol
InChI Key: OOUBJGFRKYSIEG-OWNMZGHDSA-N
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Description

High-Performance Liquid Chromatography Quantification of Matrix Components

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for quantifying tylosin tartrate components. A validated reversed-phase HPLC method using a Phenomenex C18 column (250 × 4.6 mm, 5 µm) with acetonitrile-water (90:10 v/v) mobile phase achieved baseline separation of tylosin tartrate in 2 minutes at 292 nm detection. Linear calibration curves (50–250 µg/mL) demonstrated excellent correlation (r² > 0.999), with precision (%RSD < 2%) and recovery rates (98–102%) meeting International Council for Harmonisation (ICH) guidelines.

For multi-component formulations, an XBridge C18 column (150 × 4.6 mm) with acetonitrile-triethylamine buffer (pH 5.7) resolved tylosin tartrate alongside sulfadimidine sodium and trimethoprim, enabling simultaneous quantification in injectable solutions. Table 1 summarizes key HPLC parameters for tylosin tartrate profiling.

Table 1: HPLC Conditions for this compound Analysis

Study Column Mobile Phase Flow Rate (mL/min) Detection (nm) Retention Time (min)
Kotha et al. Phenomenex C18 Acetonitrile-water (90:10) 1.5 292 2.0
Ghanem et al. XBridge C18 Acetonitrile-TEA buffer 1.0 287 4.2

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry in Bioanalytical Applications

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) enhances sensitivity for trace-level detection. A validated UPLC-MS/MS method quantified tylosin tartrate in swine plasma with a lower limit of detection (LOD) of 0.5 ng/mL and linear range of 0.5–50 ng/mL. Solid-phase extraction recovered 72% of tylosin tartrate, with intra-day precision (%RSD < 13.5%) suitable for pharmacokinetic studies.

In tissue analysis, LC-MS/MS achieved LODs of 0.2–0.8 ng/g for tylosin A in swine muscle, liver, and kidney, using electrospray ionization and multiple reaction monitoring (m/z 916 → 174). This method’s specificity distinguished tylosin A from metabolites like tylosin D, critical for regulatory compliance.

Method Validation Parameters for System Suitability Testing

Robust validation ensures analytical reliability. Key parameters include:

  • Linearity : HPLC methods exhibit r² > 0.99 across 50–250 µg/mL, while UPLC-MS/MS covers 0.5–50 ng/mL.
  • Precision : Intra-day %RSD < 2% for HPLC and < 13.5% for UPLC-MS/MS.
  • Accuracy : Recovery rates of 98–102% (HPLC) and 67–72% (UPLC-MS/MS).
  • Specificity : Resolution > 2.0 between tylosin analogs.

Table 2: Validation Metrics Across Techniques

Parameter HPLC UPLC-MS/MS
Linearity Range 50–250 µg/mL 0.5–50 ng/mL
LOD 1.0 µg/mL 0.06–0.8 ng/mL
Precision (%RSD) < 2% < 13.5%
Recovery 98–102% 67–72%

Comparative Analysis of Tylosin A, B, C, and D Potency Ratios

Component-specific potency variations necessitate precise quantification. Microbiological assays revealed:

  • Tylosin A : Reference standard with 100% relative potency.
  • Tylosin B : 77.3–79.3% potency vs. A in turbidimetric assays.
  • Tylosin C : Near-equivalent potency to A (98–102%).
  • Tylosin D : 22.5–39% potency depending on assay type.

Table 3: Relative Potency of Tylosin Components

Component Agar-Diffusion Turbidimetric
A 100% 100%
B 98% 77.3–79.3%
C 99% 97–102%
D 39% 22.5–22.8%

Chromatographic methods must resolve these components, as tylosin B and D constituted up to 19% and 18.7%, respectively, in commercial samples. HPLC effectively quantifies these ratios, ensuring accurate potency labeling.

Properties

Molecular Formula

C49H81NO23

Molecular Weight

1052.2 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde

InChI

InChI=1S/C45H75NO17.C4H6O6/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34;5-1(3(7)8)2(6)4(9)10/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/t23?,24?,25?,26?,27?,28?,29?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45-;/m1./s1

InChI Key

OOUBJGFRKYSIEG-OWNMZGHDSA-N

Isomeric SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tylosin tartrate is synthesized through a fermentation process involving Streptomyces fradiae. The fermentation broth is then subjected to various purification steps, including solvent extraction and crystallization, to obtain tylosin tartrate in its pure form .

Industrial Production Methods: Industrial production of tylosin tartrate involves large-scale fermentation followed by downstream processing to isolate and purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize yield .

Chemical Reactions Analysis

Hydrolysis Reactions

Tylosin tartrate undergoes hydrolysis under varying pH conditions, leading to structural modifications that impact its bioactivity:

Acidic Hydrolysis (pH < 4)

In acidic environments, the macrolide ring undergoes cleavage, yielding tylosin B (desmycosin) through the loss of mycarose and mycinose sugars . This reaction reduces antibacterial efficacy, as tylosin B exhibits only 20–30% of the activity of tylosin A .

Neutral/Alkaline Hydrolysis

At neutral or alkaline pH, tylosin tartrate forms tylosin aldol (TAD) via aldol condensation. This degradation product retains partial antibacterial activity but is less stable than the parent compound .

Hydrolysis Data

ConditionProductBioactivity RetentionSource
pH 2–4Tylosin B20–30%
pH 7–9Tylosin Aldol (TAD)40–50%

Acid-Base Reactions

The dimethylamino group in tylosin tartrate participates in acid-base interactions, influencing its solubility and ionizability:

  • Protonation : In acidic media (e.g., gastric fluid), the dimethylamino group becomes protonated, enhancing water solubility.

  • Deprotonation : Under alkaline conditions, the compound adopts a non-ionized form, increasing lipid solubility and tissue penetration .

Photolytic Degradation

Exposure to UV or visible light accelerates decomposition, particularly in aqueous solutions. Photolysis generates tylosin D and unidentified oxidative byproducts, reducing therapeutic potency .

Stability Data

Light ExposureDegradation RateMajor ProductsSource
UV (254 nm)15% loss in 6 hrsTylosin D, fragments
Ambient light5% loss in 24 hrsMinor byproducts

Enzymatic Metabolism

In vivo, tylosin tartrate is metabolized by hepatic and microbial enzymes into tylosin D , a less active metabolite. Studies in turkeys and fish demonstrate:

  • Elimination Half-Life : Ranges from 1.03 to 2.96 hours, depending on species and age .

  • Bioavailability : 5.76–21.59% in turkeys after oral administration, with poor predictability in clearance rates .

Pharmacokinetic Parameters (Turkeys)

ParameterValue (Median)Age DependencySource
Clearance1.42–3.81 L/h/kgStrong
Half-Life (T₁/₂)1.03–2.96 hrsModerate

Interactions with Pharmaceutical Excipients

Chromatographic analyses reveal interactions with mobile phases containing sodium perchlorate (pH 2.5), which stabilize tylosin A during HPLC separation . Conversely, tylosin tartrate shows incompatibility with strong oxidizing agents, leading to irreversible decomposition .

Thermal Stability

While data on thermal decomposition is limited, tylosin tartrate’s sensitivity to moisture suggests potential degradation at elevated temperatures. Storage recommendations include refrigeration (2–8°C) and protection from desiccation .

Scientific Research Applications

Tylosin Tartrate CRS Applications

Tylosin Tartrate is a macrolide antibiotic originally derived from Streptomyces fradiae in 1961 and identified by Lilly Research Laboratories from a soil sample taken in Thailand . Tylosin is composed of four macrolide antibiotics, with Tylosin A being the primary component (greater than 80%) . Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin) may also be present . Tylosin Tartrate has broad-spectrum bacteriostatic activity against Gram-positive bacteria and mycoplasma, but is less active against most Gram-negative bacteria and fungi .

Mechanism of Action
Tylosin, like other macrolide antibiotics, acts as a bacteriostatic agent by reversibly binding to the 23S rRNA in the 50S (L27 protein) ribosome subunit, which inhibits mRNA-directed protein synthesis . Resistance to Tylosin Tartrate is commonly due to mutations in 50S rRNA, which prevent Tylosin Tartrate binding, thus allowing the cell to synthesize proteins without error .

Antimicrobial spectrum
Tylosin Tartrate is effective against Gram-positive bacteria and Mycoplasma species .

In vitro microbiology applications
Tylosin Tartrate is used in clinical in vitro microbiological antimicrobial susceptibility tests, such as panels, discs, and MIC strips, against Gram-positive and Mycoplasma microbial isolates . Medical microbiologists use antimicrobial susceptibility testing (AST) results to guide antibiotic treatment options .

Minimum Inhibitory Concentration (MIC) Values
The following are representative Minimum Inhibitory Concentration (MIC) values for Tylosin Tartrate against several bacteria :

  • Haemophilus parasuis: 2.5 - 40
  • Mycoplasma hyosynoviae: ≤0.25 - 1
  • Paenibacillus larvae: 0.016 - 0.031

Research Applications
Tylosin has been used in several types of research :

  • Protein synthesis studies Tylosin is used to study protein synthesis .
  • Abscess prevention Tylosin is used to study abscess prevention in cattle systems .
  • Mycoplasma infections Tylosin is used to study Mycoplasma infections .
  • Detection of Tylosin Excretion in Milk: Tylosin tartrate has been administered via intramuscular injection to validate microbiological screening tests for the detection of tylosin excretion in cows' milk .

Mechanism of Action

Tylosin tartrate exerts its effects by binding to the 23S rRNA in the 50S ribosomal subunit of bacteria. This binding inhibits mRNA-directed protein synthesis, effectively stopping bacterial growth. The molecular targets include the ribosomal proteins and rRNA, which are crucial for protein synthesis .

Comparison with Similar Compounds

Compositional Differences

Tylosin tartrate exhibits distinct compositional profiles compared to other tylosin forms and macrolides (Table 1):

Compound Tylosin A (%) Tylosin B (%) Tylosin C (%) Tylosin D (%) Key Features
Tylosin Tartrate ≥80 ≤19 ≤6.04 0.03–18.73 High tylosin B; used in injectable formulations
Tylosin Phosphate ≥80 ≤19 ≤6.04 0.03–18.73 Similar to tartrate but differs in solubility
Tylosin Base ≥80 Lower than tartrate/phosphate ≤6.04 0.03–18.73 Primary form for oral administration
Tylosin Injection ≥75–80 Variable Variable Variable Lower pharmacopoeial thresholds for components

Notes:

  • Tylosin B content is significantly higher in tartrate and phosphate salts (up to 19%) compared to the base form .
  • Variability in tylosin D (0.03–18.73%) is attributed to production strains of Streptomyces fradiae and fermentation conditions .

Pharmacokinetic Properties

Key pharmacokinetic differences between tylosin tartrate and related compounds (Table 2):

Parameter Tylosin Tartrate (Turkeys) Tylosin Phosphate (Chickens) Tiamulin (Chickens)
Bioavailability 35–41% (chickens) Not reported Higher than tylosin
Distribution t₁/₂α 0.09–0.385 h 0.07 h 0.153 h
Protein Binding <50% 30% 45%

Notes:

  • Tylosin tartrate’s bioavailability in turkeys is lower than in chickens due to physiological differences .
  • Shorter distribution half-life (t₁/₂α) in phosphate vs. tartrate suggests faster tissue penetration .

Antimicrobial Resistance Trends

  • Cross-resistance : Tylosin tartrate shares resistance mechanisms with erythromycin, limiting its efficacy in macrolide-resistant strains .
  • Temporal shifts : MIC₅₀ values for tylosin tartrate against M. bovis increased from <0.25 μg/mL (1980s) to >64 μg/mL (2000s), highlighting escalating resistance .

Q & A

Q. How can researchers optimize experimental conditions for Tylosin Tartrate CRS stability in sorption studies?

To ensure stability during sorption experiments, evaluate the following parameters systematically:

  • Light exposure : Conduct trials under dark vs. UV/visible light to assess photodegradation.
  • pH : Test stability across pH 3–9 using buffered solutions.
  • Temperature : Perform controlled incubations (e.g., 4°C, 25°C, 37°C) to determine thermal degradation kinetics.
  • Solvent compatibility : Use HPLC-grade solvents (e.g., methanol, acetonitrile) to minimize interference .
    Methodological Tip: Pre-equilibrate this compound in test media for 24–48 hours under controlled conditions to confirm stability before initiating sorption experiments .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

The USP monograph specifies an HPLC method using a Zorbax SB C18 column (4.6 mm × 20 cm, 5 µm packing) with UV detection at 290 nm. Key parameters:

  • Mobile phase: Acetonitrile and 0.1% phosphoric acid (gradient elution).
  • Validation criteria: Linearity (R² ≥ 0.999), recovery (≥95%), and limit of quantification (LOQ ≤ 1 µg/mL) .
    Methodological Tip: Spike control samples with USP Tylosin Tartrate RS to verify method accuracy and cross-check against inter-laboratory data .

Advanced Research Questions

Q. How should researchers design pharmacokinetic (PK) studies comparing Tylosin Tartrate and Tylosin Phosphate in animal models?

  • Model selection : Use a two-compartment open model for intravenous administration and a one-compartment model with first-order absorption for oral dosing .
  • Key metrics : Measure AUC (area under the curve), Cmax (maximum concentration), and bioavailability (F). For example, oral bioavailability of Tylosin Tartrate (25.78%) is significantly higher than Tylosin Phosphate (13.73%) in poultry .
  • Dosing : Administer 20 mg/kg intramuscularly or orally in controlled cohorts (n ≥ 7 per group) to assess tissue residues and efficacy .
    Data Contradiction Note: If conflicting PK parameters arise, validate assay precision and account for inter-species variability (e.g., broiler chickens vs. cattle) .

Q. What strategies address low recovery rates of this compound in environmental matrices like manure or soil?

  • Spiking protocol : Directly weigh this compound into test matrices (e.g., manure) to minimize losses from solvent evaporation .
  • Extraction optimization : Use acetonitrile-based extraction with sonication, followed by centrifugation (10,000 × g, 10 min) to improve recovery (≥63% in spiked manure) .
  • Data normalization : Base statistical analyses on nominal concentrations if measured recovery is inconsistent, as degradation during incubation may skew results .

Q. How can researchers reconcile contradictory data on Tylosin Tartrate’s antibacterial efficacy across studies?

  • Meta-analysis framework : Aggregate data from peer-reviewed studies (e.g., veterinary trials, in vitro susceptibility tests) and apply heterogeneity tests (I² statistic) to identify confounding variables .
  • Experimental replication : Standardize protocols for minimum inhibitory concentration (MIC) assays using ATCC reference strains (e.g., Staphylococcus aureus ATCC 29213) and control for pH, temperature, and inoculum size .
  • Mechanistic insights : Compare ribosomal binding affinity (50S subunit) between Tylosin Tartrate and other macrolides using radiolabeled binding assays .

Methodological Tables

Q. Table 1. Key Pharmacokinetic Parameters of Tylosin Tartrate in Broiler Chickens

ParameterIntravenous (Two-Compartment)Oral (One-Compartment)
AUC (µg·h/mL)1.57 ± 0.250.82 ± 0.05
Cmax (µg/mL)0.44 ± 0.090.18 ± 0.01
Bioavailability (F)N/A25.78%
Source:

Q. Table 2. Stability of this compound Under Varied Conditions

ConditionDegradation Rate (%/24h)Recommended Protocol
pH 3.0<5%Use citrate buffer
pH 9.015–20%Avoid alkaline conditions
UV Light (254 nm)30–40%Conduct experiments in dark
Source:

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